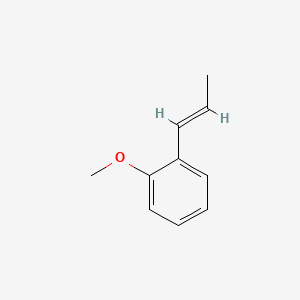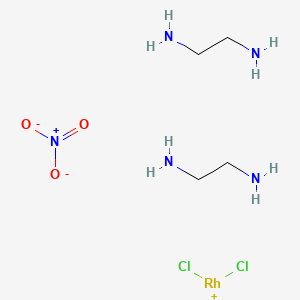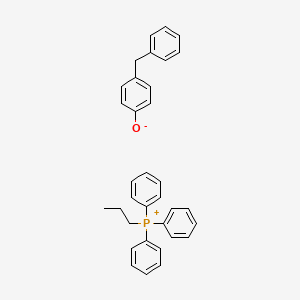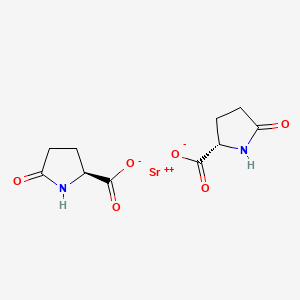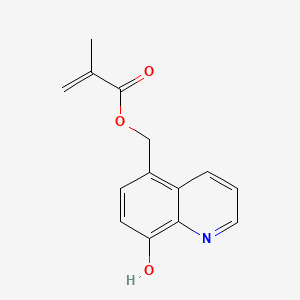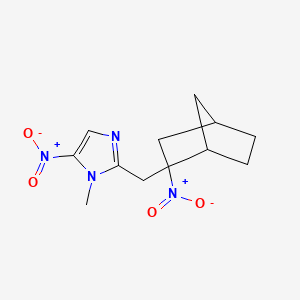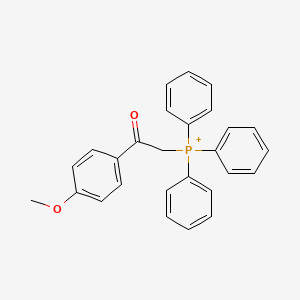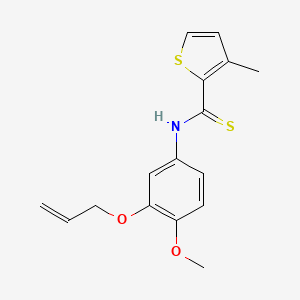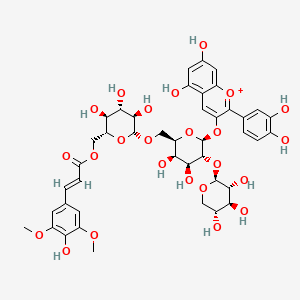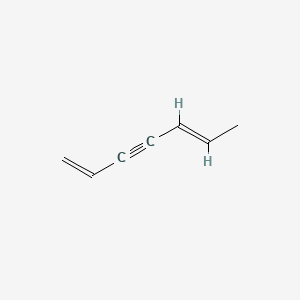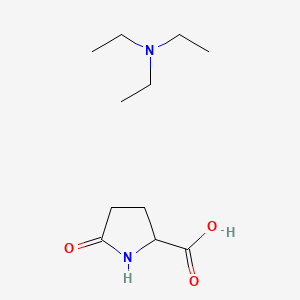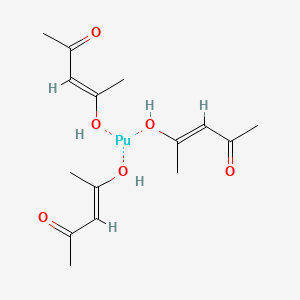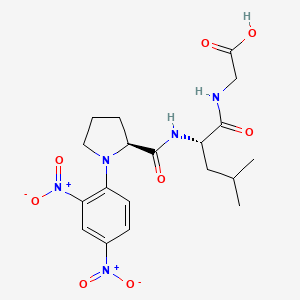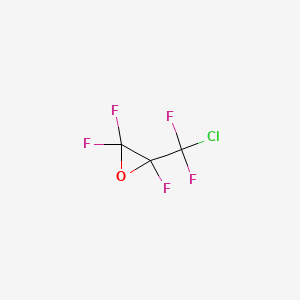
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- is a specialized organic compound belonging to the class of epoxides. Epoxides, also known as oxiranes, are three-membered cyclic ethers characterized by an oxygen atom bonded to two adjacent carbon atoms. This particular compound is notable for its unique substitution pattern, which includes chlorodifluoromethyl and trifluoromethyl groups, making it a subject of interest in various chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. For Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-, the preparation can be achieved through the epoxidation of the corresponding alkene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the use of catalytic systems. For instance, the catalytic oxidation of ethylene to produce ethylene oxide is a well-established method. Similar catalytic processes can be adapted for the synthesis of more complex oxiranes, including Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-, using tailored catalysts and optimized reaction conditions .
化学反应分析
Types of Reactions
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain in the three-membered oxirane ring, it readily undergoes nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and carboxylic acids.
Substitution Reactions: The presence of halogen and fluorine substituents allows for substitution reactions, particularly under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are frequently used in ring-opening reactions.
Catalysts: Lewis acids such as boron trifluoride (BF3) can catalyze the ring-opening reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and other inert solvents are commonly used.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a β-amino alcohol, while reaction with a carboxylic acid would produce a β-hydroxy ester .
科学研究应用
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
作用机制
The mechanism of action of Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive, allowing it to interact with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems, where the compound can modify biomolecules or act as a precursor to more complex structures .
相似化合物的比较
Similar Compounds
Ethylene Oxide: The simplest oxirane, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common oxirane, used in the production of polyurethane plastics.
Epichlorohydrin: Used in the production of epoxy resins and as a precursor to glycerol.
Uniqueness
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorodifluoromethyl and trifluoromethyl groups enhances its reactivity and stability, making it suitable for specialized applications that simpler oxiranes cannot fulfill .
属性
CAS 编号 |
5068-87-1 |
|---|---|
分子式 |
C3ClF5O |
分子量 |
182.47 g/mol |
IUPAC 名称 |
2-[chloro(difluoro)methyl]-2,3,3-trifluorooxirane |
InChI |
InChI=1S/C3ClF5O/c4-2(6,7)1(5)3(8,9)10-1 |
InChI 键 |
YMAFMCIPUPVXCB-UHFFFAOYSA-N |
规范 SMILES |
C1(C(O1)(F)F)(C(F)(F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


